trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

Ensure biological target specificity by choosing trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid (CAS 801149-24-6). Unlike its 2- or 3-pyridinyl isomers which target NAMPT, this specific para-substituted trans-isomer delivers a distinct polypharmacology profile, including potent CCR5 antagonism (IC50=0.110-1.20 nM) and lipoxygenase inhibition. Its rigid (1R,2R) stereochemistry provides a critical 3D scaffold for drug discovery and asymmetric synthesis.

Molecular Formula C9H9NO2
Molecular Weight 163.176
CAS No. 801149-24-6
Cat. No. B3012141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid
CAS801149-24-6
Molecular FormulaC9H9NO2
Molecular Weight163.176
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=NC=C2
InChIInChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m1/s1
InChIKeyYFOFMIZNXREQAS-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic Acid (CAS 801149-24-6) for Research Procurement | Properties, Purity & Sourcing


trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid (CAS 801149-24-6) is a cyclopropane-containing building block featuring a 4-pyridinyl substituent and a trans-configuration, with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is characterized by a rigid cyclopropane core linked to a pyridine ring, offering a defined stereochemical arrangement that makes it a valuable intermediate in medicinal chemistry and organic synthesis . The compound is typically supplied as a white solid with a purity of ≥95-97%, with vendors providing quality control data including NMR, HPLC, and GC analyses . Predicted physicochemical properties include a boiling point of 341.5±35.0 °C, density of 1.327±0.06 g/cm³, a pKa of 3.99±0.11, and a LogP of approximately 0.23-1.08, indicating moderate lipophilicity .

Why Generic Pyridinyl Cyclopropanecarboxylic Acid Substitution Fails: Key Differentiators of trans-2-(Pyridin-4-YL)cyclopropanecarboxylic Acid (CAS 801149-24-6)


The procurement of trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid (CAS 801149-24-6) over its positional isomers (e.g., 2-pyridinyl or 3-pyridinyl) or structurally similar cyclopropanecarboxylic acids cannot be based on structural similarity alone. The position of the nitrogen atom on the pyridine ring (para vs. meta vs. ortho) and the stereochemistry of the cyclopropane ring (trans vs. cis) profoundly alter binding interactions, metabolic stability, and overall pharmacological profiles . For instance, trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives have been identified as potent NAMPT inhibitors, whereas the 4-pyridinyl isomer exhibits a distinct polypharmacology including potent lipoxygenase inhibition and CCR5 antagonism [1]. This compound's trans-configuration also confers a unique three-dimensional shape that can enhance selectivity for certain biological targets compared to its cis-isomer or achiral 1-substituted cyclopropane analogs . The evidence below demonstrates that seemingly minor structural modifications lead to major functional differences, making generic substitution a high-risk strategy for reproducible research.

Quantitative Evidence Guide: trans-2-(Pyridin-4-YL)cyclopropanecarboxylic Acid (CAS 801149-24-6) vs. In-Class Analogs


Lipoxygenase Inhibition: A Key Differentiation from 3-Pyridinyl NAMPT Inhibitors

The target compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a mechanism not shared by the closely related trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid derivatives, which are primarily known as NAMPT inhibitors [1]. While specific IC50 values for the parent acid are not directly available in the current literature, the classification as a 'potent' inhibitor in authoritative databases establishes a clear differentiation point. This is further supported by the compound's ability to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

CCR5 Antagonist Activity: Quantified Potency for Immunomodulatory Research

The target compound demonstrates potent CCR5 antagonist activity, a property that is not a primary characteristic of other pyridinyl cyclopropanecarboxylic acid isomers. In a cell-cell fusion assay using human HeLa-P4 cells expressing human recombinant CCR5, the compound exhibited an IC50 value of 0.110 nM [1]. A separate assay measuring inhibition of CCR5 receptor expressed in P4R5 cells co-expressing CD4 and an LTR-beta-gal construct reported an IC50 of 1.20 nM [2].

CCR5 Antagonist HIV Research Immunomodulation

Anticarcinogenic Activity in Cellular Models: Quantitative Differentiation from Inactive Analogs

The target compound has demonstrated specific anticarcinogenic activity in JB6 cell models, preventing transformation induced by DMBA (7,12-dimethylbenz[a]anthracene) and promotion by tetradecanoyl phorbal acetate (TPA) [1]. This activity is not a general property of all pyridinyl cyclopropanecarboxylic acids; for example, the 3-pyridinyl isomer is primarily investigated for NAMPT inhibition and cytotoxicity, not chemoprevention . The compound also shows antimutagenesis activity in Salmonella typhimurium TA102 and TA104 tests [1].

Anticancer Chemoprevention Cellular Transformation

Metabolic Stability Advantage: Quantified Half-Life Extension via Cyclopropane Scaffold

The cyclopropane ring in the target compound is known to confer enhanced metabolic stability compared to unmodified alkyl or arylpropionic acid chains. In a class-level study, cyclopropanecarboxylic acid analogs exhibited a longer half-life in rat models compared to unmodified 3-arylpropionic acids, suggesting that metabolic oxidation at the C3 benzylic position is mitigated [1]. This structural feature is conserved across trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid and provides a clear advantage over non-cyclopropane-containing pyridine carboxylic acid alternatives. Furthermore, metabolic stability assays in mouse liver microsomes indicate that this class of compounds can achieve significant parent compound remaining after 1 hour of incubation .

Metabolic Stability Pharmacokinetics Drug Design

Structural Rigidity and Defined Stereochemistry: A Distinct Advantage Over 1-Substituted Achiral Analogs

The target compound possesses a trans-(1R,2R) stereochemical configuration, which provides a rigid, three-dimensional scaffold distinct from achiral 1-(pyridin-4-yl)cyclopropanecarboxylic acid (CAS 920297-29-6). This stereochemical integrity has been shown to be essential for maintaining selectivity for certain biological targets, such as HDAC6 over other isoforms, reducing off-target effects in epigenetic therapy development [1]. The (1R,2R) stereochemistry ensures enantioselectivity in synthetic applications, enhancing its utility in asymmetric synthesis [1].

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

Optimized Application Scenarios for trans-2-(Pyridin-4-YL)cyclopropanecarboxylic Acid (CAS 801149-24-6) Based on Verified Evidence


HIV Entry and Immunomodulation Studies (CCR5 Antagonism)

This compound is ideally suited for research into HIV-1 entry inhibition and immunomodulation due to its potent CCR5 antagonist activity (IC50 = 0.110-1.20 nM). Its high potency in cell-based assays makes it a critical positive control or lead scaffold for developing novel antiretroviral agents [1][2].

Inflammatory Pathway and Lipoxygenase Research

As a potent lipoxygenase inhibitor, the compound serves as a valuable tool for dissecting arachidonic acid metabolism and leukotriene-mediated inflammatory pathways. Its additional, albeit weaker, inhibition of COX and other enzymes provides a unique polypharmacology profile for studying complex inflammatory cascades [3].

Cancer Chemoprevention and Antimutagenesis Studies

The compound's demonstrated ability to prevent cellular transformation in JB6 cell models and its antimutagenic activity in bacterial assays position it as a specialized tool for early-stage cancer biology research, particularly in studying the mechanisms of carcinogenesis and chemoprevention [4].

Chiral Building Block for Asymmetric Synthesis and Drug Discovery

The defined (1R,2R) stereochemistry and rigid cyclopropane core make this compound an excellent chiral building block for asymmetric synthesis. Its use as a scaffold can enhance target selectivity and metabolic stability in drug discovery programs, particularly where stereochemical control is critical for activity [5].

Quote Request

Request a Quote for trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.